molecular formula C8H12O5 B13166065 Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13166065
M. Wt: 188.18 g/mol
InChI Key: BOAUXYJWMBIBLN-UHFFFAOYSA-N
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Description

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylate ester group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a carbonyl compound in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include refluxing the mixture in an organic solvent such as methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C8H12O5/c1-10-7(9)6-8(13-6)4-11-2-3-12-5-8/h6H,2-5H2,1H3

InChI Key

BOAUXYJWMBIBLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)COCCOC2

Origin of Product

United States

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